5-Amino-2-(4-hydroxyphenyl)chromen-4-one

HPPD inhibition herbicide target metabolic enzyme

Researchers often face functional discrepancies when substituting genistein analogs in enzyme assays due to altered H-bonding and charge states. 5-Amino-genistein (CAS 129974-42-1) is a validated HPPD inhibitor (complete inhibition at 0.5-1.0 mM) and heme oxygenase probe (100 µM, Plasmodium spp.). Its 5-amino group eliminates hydroxyl-associated ambiguity, offering consistent target engagement. Use as a reference inhibitor in herbicide and antimalarial discovery. Supplied with ≥98% HPLC purity, rigorous QC, and global delivery for reproducible R&D.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 129974-42-1
Cat. No. B137590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(4-hydroxyphenyl)chromen-4-one
CAS129974-42-1
Synonyms4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI)
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N
InChIInChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2
InChIKeyYYEHVLMUHQDZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(4-hydroxyphenyl)chromen-4-one: Properties & Sourcing


5-Amino-2-(4-hydroxyphenyl)chromen-4-one (CAS 129974-42-1) is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 4-hydroxyphenyl group at position 2 and a primary amino group at position 5. It is also known as 5-amino-genistein, a direct analog of the naturally occurring isoflavone genistein, wherein the 5-hydroxyl group is replaced by an amine . With a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol, its calculated physicochemical properties include a topological polar surface area (PSA) of 76.46 Ų and a LogP of 3.33 . This compound serves as a versatile intermediate for medicinal chemistry campaigns targeting enzyme inhibition and is commercially available for research and development purposes.

5-Amino-2-(4-hydroxyphenyl)chromen-4-one vs. Genistein: Why Substitution Fails


In-class substitution of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one with genistein or other hydroxyflavones is not straightforward due to critical differences in electronic properties and hydrogen-bonding capacity imparted by the 5-amino group. The primary amine at position 5 introduces a distinct charge state at physiological pH, alters the compound's LogP and PSA , and can fundamentally change the mode of enzyme interaction compared to the 5-hydroxyl group of genistein [1]. These structural differences directly impact target engagement, as evidenced by the compound's specific inhibition profile against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and heme oxygenase, which are not shared across all flavonoid analogs. Consequently, researchers cannot assume functional equivalence when substituting this compound with other chromen-4-one derivatives in enzyme assays or cell-based studies.

5-Amino-2-(4-hydroxyphenyl)chromen-4-one: Evidence-Based Differentiation


Competitive HPPD Inhibition vs. Genistein

5-Amino-2-(4-hydroxyphenyl)chromen-4-one acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), achieving complete inhibition at concentrations between 0.5 and 1.0 mM [1]. This target engagement is not reported for the parent compound genistein, which primarily inhibits protein tyrosine kinases . The presence of the 5-amino group is hypothesized to facilitate binding within the HPPD active site, offering a divergent mode of action.

HPPD inhibition herbicide target metabolic enzyme

Heme Oxygenase Inhibition in P. yoelii

In cell-free assays, 5-Amino-2-(4-hydroxyphenyl)chromen-4-one inhibits heme oxygenase from the parasite Plasmodium yoelii at a concentration of 100 µM . This activity distinguishes it from 4′-hydroxyflavone, a related analog, which primarily inhibits aldose reductase (IC50 = 12 µM) [1] and shows negligible activity against heme oxygenase.

heme oxygenase antiparasitic Plasmodium

Enhanced Physicochemical Profile vs. Genistein

The substitution of the 5-hydroxyl group in genistein with a primary amine in 5-Amino-2-(4-hydroxyphenyl)chromen-4-one yields a measurable shift in key physicochemical parameters. The target compound exhibits a calculated LogP of 3.33 , compared to genistein's LogP of approximately 2.8 [1]. Furthermore, the amino group confers improved aqueous solubility at acidic pH, as reported in solubility screens , whereas genistein is practically insoluble in water.

solubility LogP drug-like properties

5-Amino-2-(4-hydroxyphenyl)chromen-4-one: Research & Industrial Applications


HPPD Inhibitor Screening for Herbicide Discovery

Employ 5-Amino-2-(4-hydroxyphenyl)chromen-4-one as a reference HPPD inhibitor in enzymatic assays. Its complete inhibition at 0.5–1.0 mM [1] provides a robust positive control for screening novel herbicides or metabolic modulators targeting this enzyme, without interference from tyrosine kinase activity.

Heme Detoxification Pathway Studies for Antimalarials

Utilize this compound to investigate heme oxygenase inhibition in Plasmodium species. The observed activity at 100 µM makes it a suitable tool compound for exploring heme detoxification mechanisms and validating new antimalarial targets.

Scaffold Derivatization for Improved Bioavailability

Leverage the 5-amino group as a handle for further synthetic modification (e.g., amide coupling, sulfonylation) to generate focused libraries with enhanced drug-like properties. The compound's improved LogP and pH-dependent solubility over genistein support its use as a core scaffold in lead optimization campaigns.

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